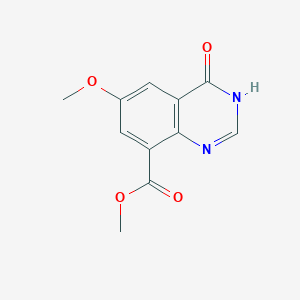
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by its fused ring structure, which includes a quinazoline core with various functional groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides under acidic conditions .
Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis and deep eutectic solvents (DES). For example, the synthesis can be carried out in two steps: first, the formation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation in a microwave-induced reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: It is used in studies to understand the biological activities of quinazolinone compounds.
Mecanismo De Acción
The mechanism of action of methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases and phosphodiesterases. These interactions can lead to the modulation of cellular signaling pathways, resulting in anti-inflammatory, anticancer, and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: This compound has a similar structure but differs in the position of the methoxy group and the presence of a quinoline ring instead of a quinazoline ring.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has a similar quinazolinone core but includes a thioacetate group.
Uniqueness
Methyl 6-methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific functional groups and their positions on the quinazoline ring.
Propiedades
Fórmula molecular |
C11H10N2O4 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
methyl 6-methoxy-4-oxo-3H-quinazoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-16-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)17-2/h3-5H,1-2H3,(H,12,13,14) |
Clave InChI |
OGCOWPYGWVIYQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






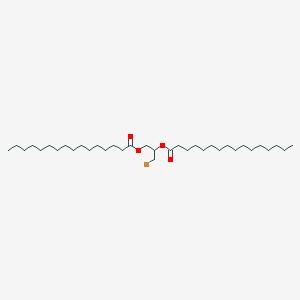
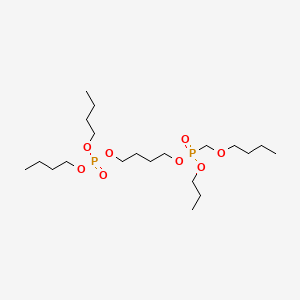
![4-(2-Chloroimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B13862649.png)


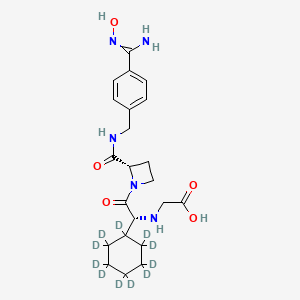

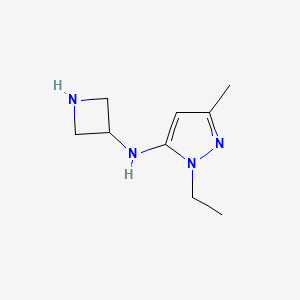
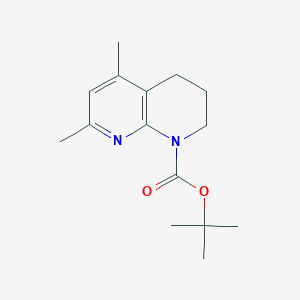
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
